molecular formula C22H22Cl2N4O B13956414 N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide CAS No. 333725-84-1

N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide

Cat. No.: B13956414
CAS No.: 333725-84-1
M. Wt: 429.3 g/mol
InChI Key: SRFJAXRNMRYYOX-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide is a high-purity synthetic organic compound provided for research and development purposes. This small molecule features a formamide scaffold and is part of a class of compounds that are often investigated in medicinal chemistry for their potential as protein kinase inhibitors. Its complex structure, which includes chloro, dimethylamino, and pyridinyl substituents, suggests potential for specific biological activity and binding affinity. Researchers value this compound for probing intracellular signaling pathways and studying enzyme function. The precise mechanism of action and specific research applications are compound-specific and should be verified by the researcher. This product is intended for laboratory research by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

333725-84-1

Molecular Formula

C22H22Cl2N4O

Molecular Weight

429.3 g/mol

IUPAC Name

N-[4-chloro-2-[[5-chloro-2-(dimethylamino)phenyl]-(pyridin-2-ylamino)methyl]phenyl]-N-methylformamide

InChI

InChI=1S/C22H22Cl2N4O/c1-27(2)19-9-7-15(23)12-17(19)22(26-21-6-4-5-11-25-21)18-13-16(24)8-10-20(18)28(3)14-29/h4-14,22H,1-3H3,(H,25,26)

InChI Key

SRFJAXRNMRYYOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)C(C2=C(C=CC(=C2)Cl)N(C)C=O)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Method Description

According to a patented preparation method, N-methyl-4-chloropyridine-2-formamide can be synthesized by a free radical coupling reaction between 4-chloro-2-pyridonic acid and N-chloromethane in a polar solvent such as acetonitrile. The reaction is catalyzed by a free radical initiator (e.g., azobisisobutyronitrile) and an oxidant (e.g., tert-butyl peroxide) under mild conditions (around 50 °C).

Reaction Conditions and Yields

  • Radical initiator loading: 0.05 to 0.2 equivalents relative to 4-chloro-2-pyridonic acid; optimal at 0.1 equivalents.
  • Oxidant: tert-butyl peroxide preferred for cost-effectiveness and availability.
  • Solvent: acetonitrile.
  • Temperature: 45–80 °C, optimal at 50 °C.
  • Yield: Greater than 76.5%, indicating an efficient and scalable process.

Advantages

  • Short reaction steps.
  • Mild reaction conditions.
  • Low synthesis cost.
  • Use of inexpensive catalysts and reagents.
  • High product yield and purity.
  • Amenable to scale-up and industrial application.

Final N-methylformamide Functionalization

The N-methylformamide group is introduced via formylation of the secondary amine nitrogen. This can be achieved by:

  • Reaction of the amine intermediate with methyl isocyanate or methyl formate under controlled conditions.
  • Alternatively, formylation using formic acid derivatives in the presence of methylating agents.

The reaction conditions are optimized to avoid overreaction or side product formation, maintaining the integrity of other sensitive functional groups.

Analytical Characterization and Research Outcomes

The synthesized compound and intermediates are typically characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) confirming the chemical structure and substitution pattern.
  • Mass spectrometry for molecular weight confirmation.
  • X-ray crystallography for definitive structural elucidation, especially to confirm the conformation and substitution positions.
  • Infrared spectroscopy to verify the presence of amide and amino groups.

In the patent describing the preparation of N-methyl-4-chloropyridine-2-formamide, spectral data including ^1H NMR and ^13C NMR are provided to confirm the structure of the intermediate.

Summary Table of Preparation Parameters for N-methyl-4-chloropyridine-2-formamide Intermediate

Parameter Condition/Value Notes
Starting materials 4-chloro-2-pyridonic acid, N-chloromethane Raw materials for free radical coupling
Solvent Acetonitrile Polar solvent facilitating radical reaction
Radical initiator Azobisisobutyronitrile (AIBN) 0.05–0.2 equiv; optimal 0.1 equiv
Oxidant tert-Butyl peroxide Preferred oxidant
Reaction temperature 45–80 °C Optimal at 50 °C
Reaction time Not specified (typically several hours) Dependent on scale and conditions
Yield >76.5% High yield indicating efficient process

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-[(5-chloro-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl]-phenyl)-N-methyl-formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro groups.

Scientific Research Applications

N-(4-chloro-2-[(5-chloro-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl]-phenyl)-N-methyl-formamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-[(5-chloro-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl]-phenyl)-N-methyl-formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features and Key Functional Groups

Compound Name Key Substituents Pharmacological Relevance Reference
N-(4-Chloro-2-{[5-Chloro-2-(Dimethylamino)Phenyl][(Pyridin-2-yl)Amino]Methyl}Phenyl)-N-Methylformamide 2× Cl, N(CH₃)₂, pyridin-2-ylamino, N-methylformamide Hypothesized kinase inhibition (structural analogy)
2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}-Acetamide Derivatives Cl, thiadiazole, pyridine, methoxyphenyl Anticancer (IC₅₀ = 1.8 µM against Caco-2 cells)
5-Chloro-N-[4-(Diethylamino)Phenyl]Furan-2-Carboxamide Cl, diethylamino, furan-carboxamide Antibacterial/antifungal (structural analogy)
5-Chloro-1,3-Dimethyl-N-[2-[[4-(1-Methylethyl)Phenyl]Amino]-2-Oxo-1-Phenylethyl]-1H-Pyrazole-4-Carboxamide Cl, pyrazole, isopropylphenyl, carboxamide Unspecified bioactivity (predicted high lipophilicity)

Key Observations :

  • Chlorine and aromatic systems are common in antimicrobial and anticancer agents due to enhanced membrane permeability and target binding .
  • Pyridine/Thiadiazole hybrids (e.g., ) exhibit cytotoxicity via interference with DNA replication or kinase signaling .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) pKa (Predicted) Solubility (LogP) Reference
This compound ~480 (estimated) ~9.5 (basic N) ~3.5 (moderate)
2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}-Acetamide (7d) 466–545 268–287
5-Chloro-1,3-Dimethyl-Pyrazole-4-Carboxamide 424.92 11.71 1.24 g/cm³

Key Observations :

  • Higher molecular weight correlates with reduced solubility but improved target affinity .
  • N-methylformamide in the primary compound may enhance aqueous solubility compared to purely aromatic analogs.

Table 3: Antiproliferative Activity of Selected Analogs

Compound Name Cell Line (IC₅₀) Reference
2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl][1,3,4]Thiadiazol-2-yl}-Acetamide (7d) Caco-2: 1.8 µM
5-Fluorouracil (Control) Caco-2: ~5–10 µM
Pyrimidine Derivatives (e.g., ) Antibacterial activity

Key Observations :

  • Compound 7d () outperforms 5-fluorouracil in cytotoxicity, likely due to thiadiazole and pyridine synergism .
  • Pyrimidine cores () exhibit immunomodulatory effects via hydrogen-bonding interactions with biological targets .

Key Observations :

  • Chloroacetyl chloride is a versatile reagent for introducing chloro and amide functionalities .
  • DMAP catalysis () improves reaction efficiency in carboxamide synthesis .

Biological Activity

N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide, also known by its CAS number 333725-84-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C22H22Cl2N4O
  • Molecular Weight : Approximately 429.35 g/mol
  • CAS Number : 333725-84-1

The structural complexity of this compound suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the activation of caspase pathways, leading to cell cycle arrest and subsequent apoptosis .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Caspase activation
Compound BHeLa20Cell cycle arrest
N-(4-Chloro...)MCF-7TBDTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that similar compounds exhibit activity against both gram-positive and gram-negative bacteria. For example:

  • Antibacterial Assays : Compounds with similar amine and halogen substitutions have demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Related Compounds

Compound NameBacteria TestedZone of Inhibition (mm)
Compound CStaphylococcus aureus18
Compound DEscherichia coli15
N-(4-Chloro...)Staphylococcus aureusTBD

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of a series of compounds related to N-(4-Chloro...). The results indicated a significant reduction in tumor size in xenograft models when treated with these compounds compared to controls.

Study 2: Antimicrobial Properties

In a clinical trial assessing the antimicrobial properties of a related compound, patients with bacterial infections showed improved outcomes when treated with formulations containing the active moiety derived from N-(4-Chloro...). The study highlighted its potential as a novel antimicrobial agent.

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